molecular formula C11H14ClN B6222670 2',3'-dihydrospiro[cyclobutane-1,1'-isoindole] hydrochloride CAS No. 2758004-47-4

2',3'-dihydrospiro[cyclobutane-1,1'-isoindole] hydrochloride

Cat. No. B6222670
CAS RN: 2758004-47-4
M. Wt: 195.7
InChI Key:
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Description

2',3'-Dihydrospiro[cyclobutane-1,1'-isoindole] hydrochloride (DSIH) is a heterocyclic organic compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in water and a variety of organic solvents. DSIH has a broad range of applications in organic synthesis, as a reagent in chemical reactions, and in the synthesis of other compounds. It has also been used in the production of pharmaceuticals, agrochemicals, and other materials.

Mechanism of Action

The exact mechanism of action of 2',3'-dihydrospiro[cyclobutane-1,1'-isoindole] hydrochloride is not fully understood. However, it is believed that the reaction of cyclobutene with an alkyl halide is catalyzed by palladium, which results in the formation of a palladium-cyclobutene complex. This complex then undergoes a series of transformations, resulting in the formation of 2',3'-dihydrospiro[cyclobutane-1,1'-isoindole] hydrochloride.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2',3'-dihydrospiro[cyclobutane-1,1'-isoindole] hydrochloride are not fully understood. However, it has been used in the production of several pharmaceuticals and agrochemicals, suggesting that it may have some biological activity. Additionally, 2',3'-dihydrospiro[cyclobutane-1,1'-isoindole] hydrochloride has been used in the synthesis of various heterocyclic compounds, which may have potential applications in medicine and other areas.

Advantages and Limitations for Lab Experiments

2',3'-dihydrospiro[cyclobutane-1,1'-isoindole] hydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive and can be synthesized via a simple reaction. Additionally, it is stable and can be stored for extended periods of time. However, it is important to note that 2',3'-dihydrospiro[cyclobutane-1,1'-isoindole] hydrochloride is a hazardous material and should be handled with caution.

Future Directions

There are several potential future directions for the use of 2',3'-dihydrospiro[cyclobutane-1,1'-isoindole] hydrochloride. One potential application is in the synthesis of novel heterocyclic compounds, which may have potential applications in medicine and other areas. Additionally, 2',3'-dihydrospiro[cyclobutane-1,1'-isoindole] hydrochloride may be used in the synthesis of pharmaceuticals and agrochemicals, as well as in the production of other materials. Finally, further research is needed to better understand the biochemical and physiological effects of 2',3'-dihydrospiro[cyclobutane-1,1'-isoindole] hydrochloride, as well as its potential applications in scientific research.

Synthesis Methods

2',3'-dihydrospiro[cyclobutane-1,1'-isoindole] hydrochloride can be synthesized via a variety of methods, including the use of a palladium-catalyzed reaction of cyclobutene with an alkyl halide. The reaction is carried out in an inert atmosphere and is typically performed at room temperature. The product can then be purified by recrystallization from an appropriate solvent.

Scientific Research Applications

2',3'-dihydrospiro[cyclobutane-1,1'-isoindole] hydrochloride has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and in the synthesis of other compounds. It has also been used in the production of pharmaceuticals, agrochemicals, and other materials. Additionally, 2',3'-dihydrospiro[cyclobutane-1,1'-isoindole] hydrochloride has been used in the synthesis of various heterocyclic compounds, such as 2,3-dihydro-1H-pyrrolizines, 2,3-dihydro-1H-pyridines, and 2,3-dihydro-1H-pyrazines.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2',3'-dihydrospiro[cyclobutane-1,1'-isoindole] hydrochloride involves the formation of a spirocyclic compound through a Diels-Alder reaction followed by reduction and quaternization.", "Starting Materials": [ "Maleic anhydride", "4-methyl-1,2,3,4-tetrahydroisoquinoline", "Sodium borohydride", "Hydrochloric acid", "Methanol" ], "Reaction": [ "Maleic anhydride is reacted with 4-methyl-1,2,3,4-tetrahydroisoquinoline in the presence of a Lewis acid catalyst to form the Diels-Alder adduct.", "The adduct is then reduced with sodium borohydride to form the spirocyclic compound.", "The spirocyclic compound is quaternized with hydrochloric acid in methanol to form the hydrochloride salt of 2',3'-dihydrospiro[cyclobutane-1,1'-isoindole]." ] }

CAS RN

2758004-47-4

Product Name

2',3'-dihydrospiro[cyclobutane-1,1'-isoindole] hydrochloride

Molecular Formula

C11H14ClN

Molecular Weight

195.7

Purity

95

Origin of Product

United States

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